molecular formula C20H43N2O5P B1141460 (2-aminoethyl)oleoylammonium dihydrogen phosphate CAS No. 100021-80-5

(2-aminoethyl)oleoylammonium dihydrogen phosphate

Cat. No.: B1141460
CAS No.: 100021-80-5
M. Wt: 422.5 g/mol
InChI Key: UMIWJUPRWKLHSD-KVVVOXFISA-N
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Description

(2-Aminoethyl)oleoylammonium dihydrogen phosphate is a synthetic phospholipid derivative comprising an oleoyl (C18:1) fatty acid chain linked to a quaternary ammonium group bearing a 2-aminoethyl moiety and a dihydrogen phosphate counterion. Synthesis typically involves phosphorylation reactions between oleoyl-containing precursors and ammonium dihydrogen phosphate under controlled conditions .

Studies highlight its role in modulating cell metabolism and inducing apoptosis in cancer models. For instance, combinations with plant-derived compounds like andrographolide exhibit synergistic cytotoxicity in triple-negative breast cancer cells .

Properties

CAS No.

100021-80-5

Molecular Formula

C20H43N2O5P

Molecular Weight

422.5 g/mol

IUPAC Name

(Z)-N-(2-aminoethyl)octadec-9-enamide;phosphoric acid

InChI

InChI=1S/C20H40N2O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21;1-5(2,3)4/h9-10H,2-8,11-19,21H2,1H3,(H,22,23);(H3,1,2,3,4)/b10-9-;

InChI Key

UMIWJUPRWKLHSD-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCN.OP(=O)(O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCN.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-aminoethyl)oleoylammonium dihydrogen phosphate typically involves the reaction of oleoyl chloride with 2-aminoethanol to form an intermediate, which is then reacted with phosphoric acid to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures around 25-50°C.

    Solvent: Common solvents include dichloromethane or chloroform.

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of (2-aminoethyl)oleoylammonium dihydrogen phosphate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.

    Purification: Techniques such as crystallization or distillation to purify the final product.

    Quality Control: Rigorous testing to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-aminoethyl)oleoylammonium dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aminoethyl group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Epoxides, hydroxylated oleoyl derivatives.

    Reduction Products: Amines, alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

(2-aminoethyl)oleoylammonium dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in cell signaling and membrane interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-aminoethyl)oleoylammonium dihydrogen phosphate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and influencing cellular processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

2-Aminoethyl Dihydrogen Phosphate (2-AEH2P)
  • Structure: Lacks the oleoyl chain; simpler phosphate-ammonium-ethanolamine backbone (H₂NCH₂CH₂OPO(OH)₂) .
  • Bioactivity: Demonstrates cytotoxic effects in leukemia and breast cancer cells by inducing mitochondrial depolarization and cell cycle arrest .
  • Applications: Used as a monotherapy or adjuvant in experimental oncology .
Phosphocholine Derivatives (e.g., 2-(Trimethylammonio)ethyl Phosphate)
  • Structure: Features a trimethylammonium head group instead of aminoethyl, enhancing hydrophilicity .
  • Bioactivity : Integral to cell membrane structure and signaling. Distearoylphosphatidylcholine (DSPC), a related phospholipid, is widely used in liposomal drug delivery due to its stability .
  • Applications: Drug encapsulation, membrane studies, and diagnostics .
Prebiotic Lipid Amphiphiles (e.g., rac-DOPA)
  • Structure : Racemic mixtures of oleoyl-containing phosphatidic acids (rac-DOPA) synthesized under prebiotic conditions .
  • Bioactivity : Self-assembles into stable vesicles, mimicking primitive cell membranes. Less biologically active in therapeutic contexts but critical for studying abiogenesis .

Comparative Data Table

Compound Structure Features Key Bioactivity Applications References
(2-Aminoethyl)oleoylammonium dihydrogen phosphate Oleoyl chain, aminoethyl, dihydrogen phosphate Synergistic cytotoxicity in cancer cells; modulates mitochondrial function Oncology, drug delivery research
2-Aminoethyl dihydrogen phosphate (2-AEH2P) No fatty acid chain Induces apoptosis in leukemia/breast cancer; limited standalone efficacy Experimental cancer therapy
Phosphocholine (e.g., DSPC) Trimethylammonium head, stearoyl chains Stabilizes lipid bilayers; low cytotoxicity Liposomal formulations, membrane studies
Synthetic Phosphoethanolamine (Pho-s) Ethanolamine-phosphate backbone Strong apoptosis induction via caspase-3; inhibits tumor growth in vivo Anticancer drug candidate
rac-DOPA Oleoyl chain, phosphatidic acid Forms stable vesicles; minimal therapeutic activity Prebiotic chemistry research

Mechanistic and Efficacy Insights

  • Anticancer Activity :

    • The oleoyl derivative’s lipid chain enhances membrane integration, improving drug delivery compared to 2-AEH2P . However, phosphocholine derivatives (e.g., DSPC) are superior for controlled drug release due to higher bilayer stability .
    • Pho-s outperforms both 2-AEH2P and the oleoyl compound in Ehrlich ascites models, suggesting that structural simplicity may enhance bioavailability .
  • Synergistic Effects :

    • Combining the oleoyl derivative with andrographolide increases caspase-3 activation and mitochondrial depolarization in breast cancer cells, highlighting the role of lipid-mediated transport in potentiating phytochemicals .

Biological Activity

(2-aminoethyl)oleoylammonium dihydrogen phosphate, commonly referred to as 2-AEH2P, is a phospholipid compound that has garnered attention for its potential biological activities, particularly in cancer therapy and cellular metabolism modulation. This article synthesizes findings from various studies to provide an in-depth overview of the compound's biological activity, mechanisms of action, and implications for therapeutic applications.

The biological activity of 2-AEH2P is primarily attributed to its interaction with cellular membranes and proteins. The compound exhibits pro-apoptotic effects, particularly in cancer cells, by altering mitochondrial functions and promoting cell cycle arrest. Key mechanisms include:

  • Mitochondrial Destabilization : 2-AEH2P induces mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors such as Cytochrome c, which activates caspases and triggers apoptosis .
  • Cell Cycle Modulation : Studies indicate that 2-AEH2P affects the distribution of cancer cells across different phases of the cell cycle, particularly increasing the proportion of cells in the G0/G1 phase while decreasing those in the G2/M phase .
  • Synergistic Effects with Other Drugs : When combined with agents like Simvastatin or Coenzyme Q10, 2-AEH2P enhances their efficacy by increasing cell membrane permeability and promoting apoptosis through additive pharmacological effects .

Cytotoxicity and Apoptosis Induction

A significant study assessed the cytotoxic effects of 2-AEH2P on Ehrlich ascitic tumor (EAT) cells using the MTT assay. The results demonstrated:

  • Increased Cell Death : Treatment with 2-AEH2P resulted in a marked increase in fragmented DNA and elevated expression of pro-apoptotic proteins while reducing anti-apoptotic Bcl-2 levels .
  • Impact on Tumor Cell Viability : The combination treatment led to enhanced tumor cell death compared to controls, suggesting a potential role for 2-AEH2P in cancer therapy.

Clinical Studies

A clinical evaluation involving dogs with tumors indicated that 2-AEH2P was safe at doses up to 150 mg/kg over eight weeks. No significant adverse effects such as mortality, acute toxicity, or organ dysfunction were observed . This safety profile supports further investigation into its therapeutic potential.

Comparative Data Table

The following table summarizes key findings from various studies on the biological activity of 2-AEH2P:

Study FocusKey FindingsReference
Cytotoxicity in EAT CellsIncreased apoptosis via MOMP; reduced Bcl-2 expression
Drug SynergyEnhanced efficacy when combined with Simvastatin and Coenzyme Q10
Safety ProfileNo observed toxicity in canine clinical trials
Mechanism InsightsMitochondrial destabilization leading to apoptosis

Case Studies

  • In Vitro Model of Ascitic Ehrlich Tumor : A study demonstrated that 2-AEH2P not only induced apoptosis but also altered the expression of proteins involved in apoptotic pathways. This suggests its potential as a therapeutic agent in oncological settings .
  • Canine Clinical Trials : In a three-year study involving dogs with tumors, administration of 2-AEH2P showed promising safety and preliminary efficacy outcomes, indicating its potential for further development in veterinary oncology .

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